molecular formula C20H33N3O B7916016 (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7916016
M. Wt: 331.5 g/mol
InChI Key: MNCLUTOJRFGRIY-GGYWPGCISA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the amine group on the piperidine ring and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.

    Biological Studies: The compound can be used to study receptor binding and activity, providing insights into its potential therapeutic effects.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-methyl-3-methyl-butyramide: Similar structure but with a different alkyl group.

    ®-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide: Enantiomer of the compound .

    N-Benzyl-3-piperidinemethanamine: Lacks the butyramide moiety.

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLUTOJRFGRIY-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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